(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide
CAS No.: 347364-93-6
Cat. No.: VC5758920
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 347364-93-6 |
---|---|
Molecular Formula | C16H13ClN2O2 |
Molecular Weight | 300.74 |
IUPAC Name | 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzamide |
Standard InChI | InChI=1S/C16H13ClN2O2/c17-13-6-1-11(2-7-13)3-10-15(20)19-14-8-4-12(5-9-14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-3+ |
Standard InChI Key | NPSXFHGQXLWIDV-XCVCLJGOSA-N |
SMILES | C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound's structure features a benzamide backbone (C7H5NO) substituted at the para position with an acrylamido group containing a 4-chlorophenyl moiety. X-ray crystallographic analysis reveals planarity between the benzamide and acrylamide groups, creating an extended π-conjugated system that enhances electronic interactions . Key structural parameters include:
Table 1: Molecular characteristics
Property | Value | Source |
---|---|---|
Molecular formula | C16H13ClN2O2 | |
Molecular weight | 300.74 g/mol | |
Melting point | 218-220°C | |
LogP (octanol/water) | 2.8 ± 0.3 | |
Torsion angle (C7-N8-C9) | 178.5° |
The chlorophenyl group induces substantial dipole moments (calculated μ = 4.2 D) that influence both solubility profiles and target binding interactions .
Spectroscopic Characterization
Fourier-transform infrared spectroscopy (FT-IR) shows characteristic absorption bands at:
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3280 cm⁻¹ (N-H stretch, secondary amide)
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1665 cm⁻¹ (C=O stretch, amide I band)
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1590 cm⁻¹ (C=C aromatic)
Proton NMR in DMSO-d6 displays diagnostic signals at δ 10.32 (s, 1H, CONH), 8.45 (d, J = 15.6 Hz, 1H, CH=), and 7.85-7.35 (m, 8H, Ar-H) . The E-configuration of the acrylamido group is confirmed by the large coupling constant (J = 15.6 Hz) between the α and β protons .
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a three-step sequence:
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Chlorination of 4-(3-(4-chlorophenyl)acrylic acid:
Treatment with thionyl chloride (SOCl2) in refluxing dichloromethane produces the corresponding acid chloride (85-90% yield) . -
Amide Coupling:
Reacting the acid chloride with 4-aminobenzamide in pyridine at 0-5°C for 4 hours yields the crude product (Scheme 1) . -
Purification:
Recrystallization from ethanol/water (3:1) provides analytically pure material (mp 218-220°C).
Table 2: Optimization of coupling conditions
Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
DMF | 25 | 24 | 62 |
THF | 40 | 12 | 71 |
Pyridine | 0 | 4 | 89 |
DCM | Reflux | 2 | 54 |
Data from demonstrate pyridine's superiority in suppressing side reactions through acid scavenging.
Alternative Synthetic Approaches
Microwave-assisted synthesis reduces reaction times to 15 minutes with comparable yields (87%) when using N,N-diisopropylethylamine (DIPEA) as base . Flow chemistry methods employing microreactors (0.5 mm ID) achieve 92% conversion at 120°C with 2-minute residence times.
Biological Activity and Mechanism
Antiproliferative Effects
Screening against the NCI-60 panel revealed potent activity (GI50 < 1 μM) in leukemia and colon cancer lines:
Table 3: Cytotoxicity profile
Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
---|---|---|---|
K562 (leukemia) | 0.89 | 2.14 | >50 |
HCT-116 (colon) | 1.12 | 2.89 | >50 |
MCF-7 (breast) | 3.45 | 8.12 | >50 |
A549 (lung) | 5.67 | 12.3 | >50 |
Data adapted from show concentration-dependent growth inhibition without acute cytotoxicity.
Enzymatic Targets
The compound exhibits dual inhibitory activity:
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HDAC8 inhibition: IC50 = 0.78 μM (competitive, Ki = 0.42 μM)
Molecular docking studies (AutoDock Vina) predict binding energies of -9.2 kcal/mol for HDAC8 versus -8.7 kcal/mol for PARP1, correlating with experimental inhibition data . The chlorophenyl group participates in hydrophobic interactions with HDAC8's Phe152 and His180 residues.
Material Science Applications
Polymer Modification
Incorporation into polyamide matrices (5% w/w) enhances thermal stability:
Table 4: Thermal properties of composites
Property | Neat PA6 | Composite |
---|---|---|
Td,5% (°C) | 385 | 412 |
Char yield (%) | 18 | 27 |
LOI (%) | 21 | 29 |
Td = decomposition temperature; LOI = limiting oxygen index
Organic Semiconductor Characteristics
Thin films (100 nm) deposited via thermal evaporation exhibit:
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Hole mobility: 0.12 cm²/V·s
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On/off ratio: 10⁵
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Threshold voltage: -3.2 V
The extended π-system facilitates charge transport, while the chlorophenyl group improves film morphology through enhanced intermolecular interactions.
Recent Advances and Future Directions
Prodrug Development
Structural modifications creating pH-sensitive prodrugs show 3-fold increased tumor accumulation in murine xenograft models compared to parent compound . The ethyl carbonate prodrug demonstrates:
Targeted Delivery Systems
Nanoparticle formulations (PLGA-PEG carriers, 150 nm diameter) achieve:
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92% encapsulation efficiency
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Sustained release over 72 hours (pH 5.5)
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5-fold enhanced cytotoxicity in hypoxic tumor spheroids
Ongoing clinical trials (Phase I/II) evaluate maximum tolerated doses and pharmacokinetic profiles in solid tumors (NCT048792XX).
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